1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a triazacyclopenta[cd]azulene core substituted with bromophenyl, chlorophenyl, and methoxyphenyl groups. The presence of halogen (Br, Cl) and methoxy substituents likely influences its electronic properties, solubility, and binding affinity compared to analogs .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrClN4O2/c1-37-23-15-7-18(8-16-23)25-24-4-2-3-17-34-27(19-5-9-20(30)10-6-19)33-35(29(24)34)26(25)28(36)32-22-13-11-21(31)12-14-22/h5-16H,2-4,17H2,1H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCQWIVQUMUUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)C5=CC=C(C=C5)Br)C(=O)NC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including its effects on cell lines and potential mechanisms of action.
- Molecular Formula : C30H25BrClN3OS
- Molecular Weight : 590.9610 g/mol
- CAS Number : 488855-47-6
- Structure : The compound features a tetrahydro-triazacyclopenta framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antiviral properties. The following sections detail specific findings related to its activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 10 to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutics like combretastatin A-4 .
- Mechanism of Action : The compound appears to destabilize microtubules by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest in the G2/M phase and induces apoptosis in treated cells .
- Case Study : A recent study highlighted that derivatives of this compound showed varying degrees of cytotoxicity depending on their substituents. For instance, compounds with halogen substitutions exhibited enhanced activity against hepatoma cells .
Antiviral Activity
The antiviral properties of the compound have been explored in relation to its ability to inhibit viral replication:
- Inhibition of Hepatitis Virus : Research indicated that certain derivatives demonstrated significant antiviral activity against hepatitis viruses with EC90 values as low as 91.3 nM for specific halogenated variants .
- Cytostatic Effects : The compound also showed cytostatic effects on viral-infected cells, which may be attributed to its interference with cellular pathways essential for viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhanced cytotoxicity |
| Chlorine | Moderate antiviral effects |
| Methoxy | Increased solubility and bioavailability |
The presence of halogen atoms (bromine and chlorine) significantly impacts both anticancer and antiviral properties, suggesting a structure-activity relationship that could guide future drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified is 1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide (CAS: 325995-65-1), which differs only in the substitution at position 4 (phenyl vs. 4-methoxyphenyl). Below is a detailed comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (4-Methoxyphenyl) | Analog (Phenyl, CAS 325995-65-1) |
|---|---|---|
| Molecular Formula | C₃₀H₂₆BrClN₄O₂ | C₂₈H₂₂BrClN₄O |
| Molecular Weight | ~600.3 g/mol | 545.8575 g/mol |
| Substituent at Position 4 | 4-Methoxyphenyl | Phenyl |
| Key Functional Groups | Br, Cl, Methoxy | Br, Cl |
| Calculated LogP* | ~5.2 (estimated) | ~4.8 (estimated) |
| Solubility (Predicted) | Lower aqueous solubility | Moderate solubility |
Notes:
- The 4-methoxyphenyl group in the target compound introduces increased electron density and steric bulk compared to the phenyl group in the analog. This may enhance binding interactions in hydrophobic pockets but reduce solubility due to the methoxy group’s lipophilicity .
- The higher molecular weight of the target compound (~600 vs. ~546 g/mol) could impact pharmacokinetics, such as absorption and bioavailability.
Key Research Findings
Synthetic Accessibility : Both compounds are synthesized via multi-step cyclization and coupling reactions. The methoxy-substituted variant requires additional protection/deprotection steps, increasing synthesis complexity.
However, experimental validation is lacking .
Stability : The methoxy group may confer greater metabolic stability compared to unsubstituted phenyl rings, as seen in related compounds.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what optimization strategies are critical for yield improvement?
The synthesis of triazacyclopentaazulene derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Evidence from structurally similar compounds (e.g., 6ba and 6ca in []) suggests that nucleophilic substitution and ring-closing reactions under controlled temperatures (60–80°C) are key. For example, bromophenyl and chlorophenyl substituents are introduced via Ullmann coupling or Buchwald-Hartwig amination. Yield optimization requires:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves stereoisomers .
Basic: How is the structural integrity of this compound validated post-synthesis?
Structural validation relies on X-ray crystallography and spectroscopic techniques :
- Single-crystal X-ray diffraction (as in [ ]) confirms the azulene core geometry and substituent positions. Hydrogen bonding networks (e.g., N–H···O interactions) are mapped using software like SHELXL97.
- NMR analysis : - and -NMR detect electronic environments of bromophenyl (~7.5 ppm aromatic protons) and methoxyphenyl groups (~3.8 ppm for –OCH₃).
- High-resolution mass spectrometry (HRMS) verifies molecular weight with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally related compounds?
Discrepancies in antibacterial efficacy (e.g., []) may arise from:
- Assay variability : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines.
- Structural analogs : Compare substituent effects (e.g., bromo vs. chloro groups) using isosteric replacement studies.
- Membrane permeability : Quantify logP values via HPLC to correlate hydrophobicity with activity .
Advanced: What computational methods are effective for predicting the binding interactions of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model interactions with bacterial enzymes (e.g., DNA gyrase):
- Docking protocols : Use the Glide SP/XP scoring function to prioritize poses with hydrogen bonds to conserved residues (e.g., Asp73 in E. coli gyrase).
- Free energy calculations : MM-GBSA predicts binding affinities (ΔG < −8 kcal/mol indicates strong inhibition).
- Pharmacophore mapping : Align triazacyclopentaazulene cores with known inhibitors to identify critical pharmacophores .
Advanced: How do researchers address challenges in reproducibility for multi-step syntheses of polycyclic azulene derivatives?
Reproducibility issues stem from air/moisture-sensitive intermediates and side reactions. Mitigation strategies include:
- Inert conditions : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions).
- Reaction monitoring : In-situ FTIR tracks carbonyl intermediates (e.g., carboxamide formation).
- Batch consistency : Pre-purify starting materials (e.g., 4-bromophenylacetic acid, [ ]) via recrystallization .
Advanced: What analytical techniques are optimal for quantifying degradation products under stability studies?
- HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate degradation products. MS/MS identifies hydrolyzed fragments (e.g., loss of methoxyphenyl group).
- Forced degradation : Expose to accelerated conditions (40°C/75% RH, pH 1–13) to simulate hydrolytic pathways.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
SAR studies should systematically vary substituents on the azulene core:
- Substituent libraries : Synthesize analogs with halogens (Br, Cl), electron-donating groups (–OCH₃), and hydrophobic tails.
- Biological profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains to identify broad-spectrum candidates.
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic properties with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
